Cas no 40665-92-7 (Cloprostenol)

Cloprostenol is a synthetic prostaglandin analogue used to treat various ocular conditions, including glaucoma and uveitis. Its key advantages lie in its ability to reduce intraocular pressure and inhibit inflammatory mediators, providing a rapid and effective therapeutic response with minimal systemic side effects.
Cloprostenol structure
Cloprostenol structure
商品名:Cloprostenol
CAS番号:40665-92-7
MF:C22H29ClO6
メガワット:424.915066480637
CID:55269
PubChem ID:5311053

Cloprostenol 化学的及び物理的性質

名前と識別子

    • Cloprostenol
    • (Z)-7-[(1S,2S,3S,5R)-2-[(E,3S)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid
    • (Z)-7-(2-((E)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl)-3,5-dihydroxycyclopentyl)hept-5-enoic acid
    • (Z)-7-[(1S,2S,3S,5R)-2-[(E,3S)-4-(3-chloranylphenoxy)-3-oxidanyl-but-1-enyl]-3,5-bis(oxidanyl)cyclopentyl]hept-5-enoic acid
    • (Z)-7-[(1S,2S,3S,5R)-2-[(E,3S)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]-5-heptenoic acid
    • Cloprostenol (INN)
    • Dalmazin [veterinary] (TN)
    • (1-alpha-(z),2-beta-(1e,3r*),3-alpha,5-alpha)-(+-)-yclopentyl)
    • (+)-16-M-CHLOROPHENOXY TETRANOR PROSTAGLANDIN F2ALPHA
    • (+)-9ALPHA,11ALPHA,15-TRIHYDROXY-16-(3-CHLOROPHENOXY)-17,18,19,20-TETRANOR-PROSTA-5Z,13E-DIEN-1-OIC ACID
    • (+)-CLOPROSTENOL
    • VJGGHXVGBSZVMZ-QIZQQNKQSA-N
    • BDBM50085910
    • Racemic cloprostenol
    • 100786-10-5
    • 40665-92-7
    • REL-(5Z)-7-((1R,2R,3R,5S)-2-((1E,3R)-4-(3-CHLOROPHENOXY)-3-HYDROXY-1-BUTEN-1-YL)-3,5-DIHYDROXYCYCLOPENTYL)-5-HEPTENOIC ACID
    • MS-27481
    • CLOPROSTENOL [MI]
    • 5-Heptenoic acid, 7-(2-(4-(3-chlorophenoxy)-3-hydroxy-1-butenyl)-3,5-dihydroxycyclopentyl)-, (1-alpha-(Z),2-beta-(1E,3R*),3-alpha,5-alpha)- (+-)-
    • 16-(m-Chlorophenoxy)-17,18,19,20-tetranorprostaglandin F2alpha
    • CS-7779
    • Estrophan
    • Dalmazin (veterinary)
    • (Z)-7-((1R,2R,3R,5S)-2-((R,E)-4-(3-Chlorophenoxy)-3-hydroxybut-1-en-1-yl)-3,5-dihydroxycyclopentyl)hept-5-enoicacid
    • BRD-K17850764-001-02-6
    • 16-(M-CHLOROPHENOXY)-17,18,19,20-TETRANORPROSTAGLANDIN F2.ALPHA.
    • (+-)-(Z)-7-((1R*,2R*,3R*,5S*)-2-((E)-(3R*)-4-(3-Chlorophenoxy-3-hydroxy-1-butenyl)-3,5-dihydroxycyclopentyl)-5-heptensaeure
    • Oestrophane
    • (+-)-Cloprostenol
    • CLOPROSTENOL [INN]
    • UNII-4208238832
    • (Z)-7-[(1R,2R,3R,5S)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid
    • 5-HEPTENOIC ACID, 7-((1R,2R,3R,5S)-2-((1E,3S)-4-(3-CHLOROPHENOXY)-3-HYDROXY-1-BUTEN-1-Y))-3,5-DIHYDROXYCYCLOPENTYL)- (5Z)-REL-
    • 5-HEPTENOIC ACID, 7-(2-(4-(3-CHLOROPHENOXY)-3-HYDROXY-1-BUTENYL)-3,5-DIHYDROXYCYCLOPENTYL)-, (1A(Z),2B(1E,3R*),3.ALPHA.,5.ALPHA.),- (+/-)-
    • Cloprostenolum
    • Cloprostenol, (+)-
    • cloprostenol-(+/-)
    • DTXSID50860575
    • GTPL1894
    • Oestrophan
    • HMS3402O21
    • SCHEMBL123595
    • AC-24773
    • CHEMBL37853
    • 7-{2-[4-(3-Chloro-phenoxy)-3-hydroxy-but-1-enyl]-3,5-dihydroxy-cyclopentyl}-hept-5-enoic acid
    • (Z)-7-{(1R,2R,3R,5S)-2-[(E)-(R)-4-(3-Chloro-phenoxy)-3-hydroxy-but-1-enyl]-3,5-dihydroxy-cyclopentyl}-hept-5-enoic acid
    • IDI1_034049
    • D-Cloprostenol
    • CLOPROSTENOL, (+/-)-
    • Cloprostenol [INN:BAN]
    • EINECS 255-028-8
    • Q27076117
    • (+/-)-(Z)-7-((1R*,2R*,3R*,5S*)-2-((E)-(3R*)-4-(M-CHLOROPHENOXY)-3-HYDROXY-1-BUTENYL)-3,5-DIHYDROXYCYCLOPENTYL)-5-HEPTENOIC ACID
    • 1ST11380
    • Estrophane
    • Estrofan
    • BSPBio_001579
    • HMS1791O21
    • DTXCID3028346
    • UNII-52EJR3Y9IN
    • NCGC00161343-03
    • HMS3648H06
    • 54276-21-0
    • Cloprostenolum [INN-Latin]
    • 52EJR3Y9IN
    • EX-A3213
    • HMS1989O21
    • (Z)-7-((1R,2R,3R,5S)-2-((R,E)-4-(3-Chlorophenoxy)-3-hydroxybut-1-en-1-yl)-3,5-dihydroxycyclopentyl)hept-5-enoic acid
    • HY-107381
    • SR-01000946503-1
    • NCGC00161343-01
    • BRD-K17850764-236-08-5
    • NCGC00161343-02
    • Dalmaprost D
    • 5-Heptenoic acid, 7-((1R,2R,3R,5S)-2-((1E,3R)-4-(3-chlorophenoxy)-3-hydroxy-1-butenyl)-3,5-dihydroxycyclopentyl)-, (5Z)-rel-
    • SR-01000946503
    • Dalmazin
    • R-Cloprostenol
    • DB11507
    • 15-epi Cloprostenol
    • 5-Heptenoic acid, 7-((1R,2R,3R,5S)-2-((1E,3R)-4-(3-chlorophenoxy)-3-hydroxy-1-buten-1-yl)-3,5-dihydroxycyclopentyl)-, (5Z)-
    • 5-Heptenoic acid, 7-((1R,2R,3R,5S)-2-((1E,3R)-4-(3-chlorophenoxy)-3-hydroxy-1-butenyl)-3,5-dihydroxycyclopentyl)-, (5Z)-
    • AC-6104
    • CHEBI:177470
    • ICI 80996
    • BRD-K17850764-236-03-6
    • AKOS015964975
    • (+/-)-Cloprostenol
    • DTXSID7048372
    • Cloprostenolum (INN-Latin)
    • DA-59428
    • G60924
    • BRD-K17850764-236-11-9
    • MDL: MFCD00217060
    • インチ: 1S/C22H29ClO6/c23-15-6-5-7-17(12-15)29-14-16(24)10-11-19-18(20(25)13-21(19)26)8-3-1-2-4-9-22(27)28/h1,3,5-7,10-12,16,18-21,24-26H,2,4,8-9,13-14H2,(H,27,28)/b3-1-,11-10+/t16-,18-,19-,20+,21-/m1/s1
    • InChIKey: VJGGHXVGBSZVMZ-QIZQQNKQSA-N
    • ほほえんだ: ClC1=CC=CC(=C1)OC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O

計算された属性

  • せいみつぶんしりょう: 424.16500
  • どういたいしつりょう: 424.1652663g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 6
  • 重原子数: 29
  • 回転可能化学結合数: 11
  • 複雑さ: 551
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 5
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 2
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • トポロジー分子極性表面積: 107Ų

じっけんとくせい

  • 密度みつど: 1.1217 (rough estimate)
  • ゆうかいてん: Not available
  • ふってん: 535.77°C (rough estimate)
  • フラッシュポイント: 333.6±31.5 °C
  • 屈折率: 1.4429 (estimate)
  • ようかいど: Chloroform, DMSO, Methanol
  • PSA: 107.22000
  • LogP: 3.19500
  • じょうきあつ: 0.0±1.9 mmHg at 25°C
  • 酸性度係数(pKa): 4.76±0.10(Predicted)

Cloprostenol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
C587300-10mg
Cloprostenol
40665-92-7
10mg
$ 178.00 2023-09-08
TRC
C587300-50mg
Cloprostenol
40665-92-7
50mg
$ 770.00 2023-09-08
A2B Chem LLC
AX52755-50mg
Cloprostenol NA
40665-92-7
50mg
$858.00 2024-04-20
A2B Chem LLC
AX52755-10mg
Cloprostenol NA
40665-92-7
10mg
$291.00 2024-04-20
A2B Chem LLC
AX52755-100mg
Cloprostenol NA
40665-92-7
100mg
$1459.00 2024-04-20
TRC
C587300-100mg
Cloprostenol
40665-92-7
100mg
$ 1397.00 2023-09-08
TRC
C587300-25mg
Cloprostenol
40665-92-7
25mg
$413.00 2023-05-18

Cloprostenol 関連文献

Cloprostenolに関する追加情報

Professional Introduction to Cloprostenol (CAS No. 40665-92-7)

Cloprostenol, a compound with the chemical name Cloprostenol and the CAS number 40665-92-7, is a synthetic analog of prostaglandin F2α (PGF2α). This compound has garnered significant attention in the field of pharmaceutical research due to its unique biochemical properties and potential therapeutic applications. Derived from the prostaglandin family, Cloprostenol exhibits a distinct structure that contributes to its distinct pharmacological profile, making it a subject of extensive study in both academic and industrial settings.

The molecular structure of Cloprostenol features a cyclopentane ring with two ketone groups and an ester linkage, which is characteristic of prostaglandins. However, the substitution pattern and stereochemistry differ from native PGF2α, leading to altered biological activity. This modification allows Cloprostenol to interact with specific prostaglandin receptors while minimizing side effects associated with unmodified prostaglandins. The compound’s ability to selectively bind to these receptors has opened new avenues for therapeutic intervention in various medical conditions.

In recent years, research on Cloprostenol has focused on its potential applications in reproductive health, particularly in veterinary medicine. Studies have demonstrated its efficacy in inducing parturition in livestock, where it acts as a potent oxytocic agent. The mechanism of action involves stimulation of uterine contractions, which are crucial for successful delivery. This has made Cloprostenol a valuable tool for farmers and veterinarians managing pregnant animals.

Beyond its role in animal health, Cloprostenol has also been investigated for its potential benefits in human medicine. Preliminary studies suggest that it may have applications in treating endometriosis and uterine fibroids by modulating prostaglandin receptor activity. Additionally, its anti-inflammatory properties have been explored in the context of chronic inflammatory diseases. While clinical trials are still in progress, the preliminary findings are promising and warrant further investigation.

The synthesis of Cloprostenol (CAS No. 40665-92-7) involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been developed to improve yield and purity, ensuring that the final product meets stringent pharmaceutical standards. These methods often involve catalytic hydrogenation, esterification, and ring-closing reactions, which are optimized to maximize efficiency and minimize byproduct formation.

The pharmacokinetics of Cloprostenol have been extensively studied to understand its absorption, distribution, metabolism, and excretion (ADME) profiles. Research indicates that the compound exhibits rapid absorption after intravenous administration but has a relatively short half-life due to rapid enzymatic degradation. This characteristic necessitates careful dosing regimens to maintain therapeutic levels while minimizing adverse effects. Further studies are ongoing to explore ways to enhance the bioavailability and prolong the duration of action of Cloprostenol.

In conclusion, Cloprostenol (CAS No. 40665-92-7) is a promising compound with diverse applications in both veterinary and human medicine. Its unique structure and selective receptor interaction make it an attractive candidate for treating reproductive disorders and inflammatory conditions. Ongoing research continues to uncover new therapeutic possibilities for this synthetic prostaglandin analog, reinforcing its significance in modern pharmaceutical development.

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